Ethyl (S)-2-fluoropropionate
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Overview
Description
Ethyl (S)-2-fluoropropionate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl group, a fluorine atom, and a propionate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (S)-2-fluoropropionate can be synthesized through several methods. One common approach involves the esterification of (S)-2-fluoropropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reaction of (S)-2-fluoropropionyl chloride with ethanol in the presence of a base such as pyridine. This method is advantageous as it avoids the need for a strong acid catalyst and can be performed at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or pyridine is common, and the reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-fluoropropionate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of (S)-2-hydroxypropionate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield (S)-2-fluoropropionic acid and ethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products
Substitution: (S)-2-hydroxypropionate.
Reduction: Ethyl (S)-2-fluoropropanol.
Hydrolysis: (S)-2-fluoropropionic acid and ethanol.
Scientific Research Applications
Ethyl (S)-2-fluoropropionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (S)-2-fluoropropionate involves its interaction with various molecular targets, primarily through its ester and fluorine functional groups. The ester group can undergo hydrolysis to release (S)-2-fluoropropionic acid, which can then participate in further biochemical reactions. The fluorine atom can influence the reactivity and stability of the compound, making it a valuable tool in the study of enzyme mechanisms and drug design.
Comparison with Similar Compounds
Ethyl (S)-2-fluoropropionate can be compared with other similar compounds such as:
Ethyl (S)-2-chloropropionate: Similar structure but with a chlorine atom instead of fluorine. It has different reactivity and stability profiles.
Ethyl (S)-2-bromopropionate: Contains a bromine atom, which makes it more reactive than the fluorine analog.
Ethyl (S)-2-hydroxypropionate: Lacks the halogen atom, making it less reactive in substitution reactions.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity compared to its halogenated and non-halogenated analogs.
Properties
IUPAC Name |
ethyl (2S)-2-fluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMITNOQNBVSQG-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72959-95-6 |
Source
|
Record name | ethyl (2S)-2-fluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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